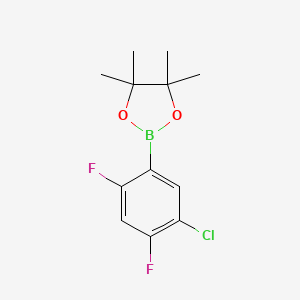![molecular formula C15H20N2 B1461772 [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine CAS No. 1177294-58-4](/img/structure/B1461772.png)
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Übersicht
Beschreibung
“[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine” is a compound that contains a pyrrole ring, which is a biologically active scaffold known to possess diverse activities . Pyrrole-containing analogs are considered potential sources of biologically active compounds and can be found in many natural products .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole .Molecular Structure Analysis
The molecular formula of “[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine” is C15H20N2. The structure includes a pyrrole ring, which is a five-membered aromatic heterocycle .Chemical Reactions Analysis
Pyrrole-containing compounds are known to undergo various chemical reactions. For instance, they can undergo condensation with carboxylic acids to form N-acyl derivatives . They can also participate in metal-catalyzed conversions of primary diols and amines to form pyrroles .Physical And Chemical Properties Analysis
The molecular weight of “[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine” is 228.33 g/mol. More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been evaluated for its antibacterial properties . It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The antibacterial activity is attributed to its ability to inhibit essential bacterial enzymes .
Antitubercular Properties
Studies have indicated that this compound also possesses antitubercular activity . This is particularly important given the rising incidence of tuberculosis and the need for new therapeutic agents .
Enzyme Inhibition
This compound has been tested for its ability to inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are critical in the fatty acid synthesis pathway of bacteria, making the compound a valuable tool for studying bacterial metabolism and potentially treating bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of the compound with bacterial enzymes . This helps in predicting the binding efficiency and potential efficacy of the compound as a drug .
ADMET Studies
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for assessing the pharmacokinetics and safety profile of new compounds. This compound has undergone ADMET studies to evaluate its potential as a safe and effective drug .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity . This broadens its scope of application in treating various fungal infections, which are a significant concern in immunocompromised patients .
Wirkmechanismus
While the specific mechanism of action for “[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine” is not mentioned in the search results, pyrrole-containing compounds are known to have diverse biological properties. They are found in many marketed drugs with properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Zukünftige Richtungen
Pyrrole-containing compounds have been the subject of extensive research due to their diverse biological activities and presence in many natural products . They hold excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
Eigenschaften
IUPAC Name |
[2,5-dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-11-9-15(10-16)13(3)17(11)12(2)14-7-5-4-6-8-14/h4-9,12H,10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMROCHPPHCHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



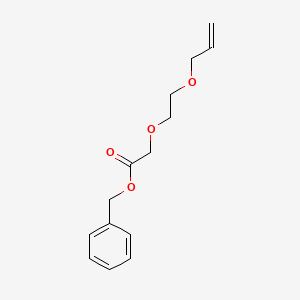
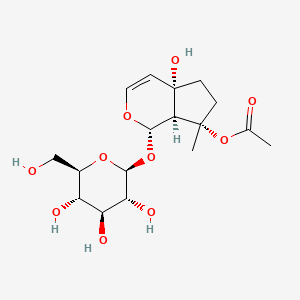
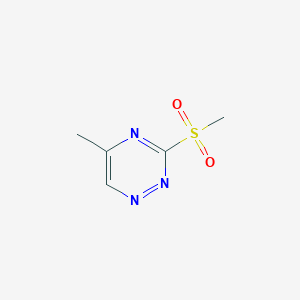
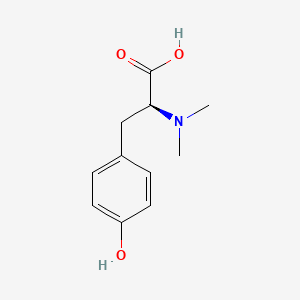

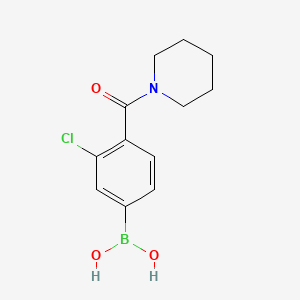

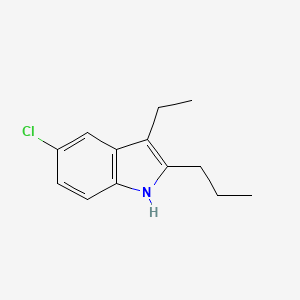

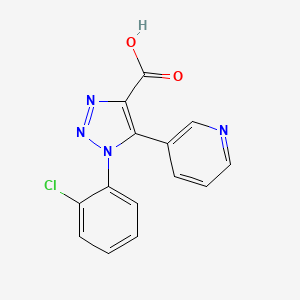

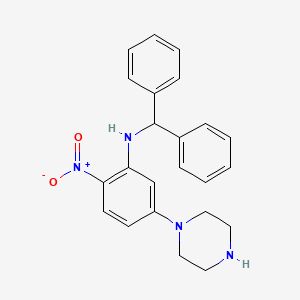
![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)
